molecular formula C18H19Cl2NO2S B12765374 3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride CAS No. 125981-90-0

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride

Cat. No.: B12765374
CAS No.: 125981-90-0
M. Wt: 384.3 g/mol
InChI Key: KQWKDDJEORXKSX-UHFFFAOYSA-N
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Description

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride involves multiple steps, starting from the appropriate benzothiepin precursorThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one
  • 3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrobromide

Uniqueness

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzobbenzothiepin-6-one;hydrochloride stands out due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .

Properties

CAS No.

125981-90-0

Molecular Formula

C18H19Cl2NO2S

Molecular Weight

384.3 g/mol

IUPAC Name

3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride

InChI

InChI=1S/C18H18ClNO2S.ClH/c1-20(2)8-9-22-16-5-3-4-14-15(21)11-12-10-13(19)6-7-17(12)23-18(14)16;/h3-7,10H,8-9,11H2,1-2H3;1H

InChI Key

KQWKDDJEORXKSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC2=C1SC3=C(CC2=O)C=C(C=C3)Cl.Cl

Origin of Product

United States

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